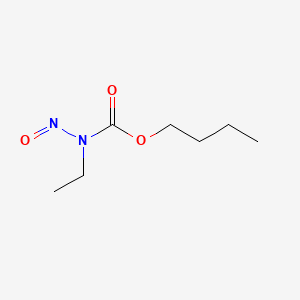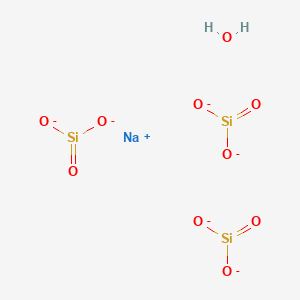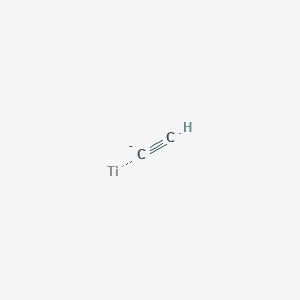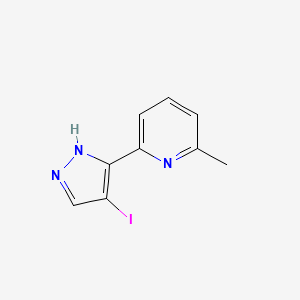
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with an iodine atom at the 4-position and a methyl group at the 6-position of the pyridine ring
Métodos De Preparación
The synthesis of 2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodopyrazole and 6-methylpyridine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the coupling reaction.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 4-iodopyrazole and 6-methylpyridine, which is typically carried out under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used for these reactions.
Reduction Reactions: Reduction of the compound can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Aplicaciones Científicas De Investigación
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are the subject of ongoing research.
Comparación Con Compuestos Similares
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine can be compared with other similar compounds, such as:
4-iodo-1-propyl-1H-pyrazol-5-yl)methanol: This compound features a similar pyrazole ring but with different substituents, leading to variations in its chemical and biological properties.
1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol: Another similar compound with an ethyl group instead of a methyl group, which can affect its reactivity and applications.
Propiedades
Número CAS |
1184917-36-9 |
|---|---|
Fórmula molecular |
C9H8IN3 |
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine |
InChI |
InChI=1S/C9H8IN3/c1-6-3-2-4-8(12-6)9-7(10)5-11-13-9/h2-5H,1H3,(H,11,13) |
Clave InChI |
SRQZMQGQTNZXQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=C(C=NN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
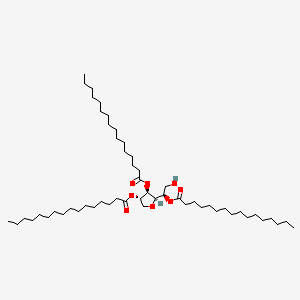

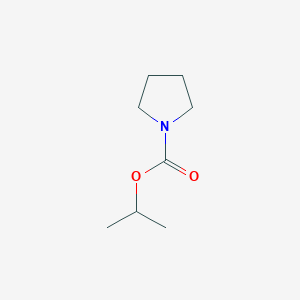
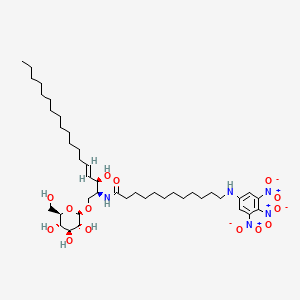
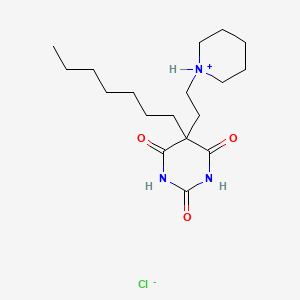


![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
